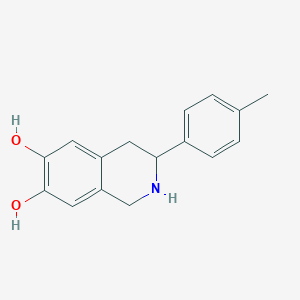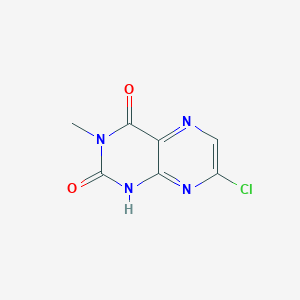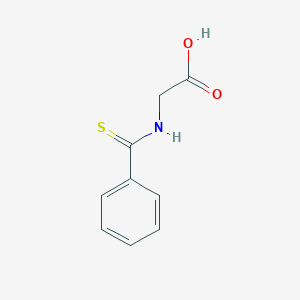
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, also known as CIMP, is a synthetic compound that has been widely used in scientific research to investigate its biological and biochemical effects. CIMP has been synthesized through various methods, and its mechanism of action has been studied to understand its potential applications in different fields of research.
Mécanisme D'action
The mechanism of action of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine is complex and involves multiple pathways. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit IDO, an enzyme that catalyzes the breakdown of tryptophan, leading to the accumulation of tryptophan metabolites that have immunosuppressive effects. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential to target multiple biological pathways. However, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action in different biological pathways. Additionally, the development of new methods for the synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine and its analogs may help to overcome some of the limitations associated with its use in scientific research.
Méthodes De Synthèse
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine can be synthesized through various methods, including the reaction of 4-chloro-6-nitro-5-pyrimidinamine with indole in the presence of palladium catalysts, or by reacting 4-chloro-6-amino-5-pyrimidinamine with indole in the presence of a base. The synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been optimized to produce high yields and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used to study the role of indoleamine 2,3-dioxygenase (IDO) in neuroinflammation and neurodegenerative diseases. In drug discovery, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used as a lead compound for developing new drugs targeting various biological pathways.
Propriétés
Formule moléculaire |
C12H9ClN4 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
4-chloro-6-indol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(14)12(16-7-15-11)17-6-5-8-3-1-2-4-9(8)17/h1-7H,14H2 |
Clé InChI |
ZDKAWQINGKZLDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
